molecular formula C5H4ClNO B1296119 Pyrrole-2-carbonyl chloride CAS No. 5427-82-7

Pyrrole-2-carbonyl chloride

Cat. No. B1296119
CAS RN: 5427-82-7
M. Wt: 129.54 g/mol
InChI Key: SFGNNBCWQOIVAZ-UHFFFAOYSA-N
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Description

Pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO . It is also known by other names such as 1H-pyrrole-2-carbonyl chloride and Pyrroylchlorid . It has a molecular weight of 129.54 g/mol .


Synthesis Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are structurally similar to Pyrrole-2-carbonyl chloride, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Another synthesis method involves the polymerization of pyrrole-2-carboxylic acid initiated by the oxidant hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of Pyrrole-2-carbonyl chloride consists of a pyrrole ring with a carbonyl chloride group attached to the 2-position . The exact mass and monoisotopic mass of the compound are 128.9981414 g/mol .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde, a derivative of Pyrrole-2-carbonyl chloride, is known to undergo sequential reactions in vivo to produce pyrraline, a well-known diabetes molecular marker . The compound can also undergo decarboxylation, a reaction that involves the removal of a carboxyl group .


Physical And Chemical Properties Analysis

Pyrrole-2-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 239.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Safety And Hazards

Pyrrole-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling it .

Future Directions

Research on Pyrrole-2-carbonyl chloride and its derivatives continues to be a topic of interest in the scientific community. For instance, recent studies have focused on the synthesis of functionalized pyrroles and the potential applications of these compounds in various fields .

properties

IUPAC Name

1H-pyrrole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGNNBCWQOIVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279546
Record name Pyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-2-carbonyl chloride

CAS RN

5427-82-7
Record name Pyrrole-2-carbonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrole-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
XC ZENG, SH XU, YQ LI, WB SHI… - Chinese Journal of …, 2004 - sioc-journal.cn
… of N-(pyrrole-2-carbonyl)-amino acid methylesters were synthesized by acylation of amino acid methyl esters with 2-(trichloroacetyl) pyrroles, without using pyrrole-2-carbonyl chloride …
Number of citations: 14 sioc-journal.cn
RJ Boatman, HW Whitlock - The Journal of Organic Chemistry, 1976 - ACS Publications
… We have investigated the possibility of generatingand trapping ketenes derived from pyrrole-2-carbonyl chloride and indole-2-carbonyl chloride as in eq 1. The reactivityof ketenes …
Number of citations: 52 pubs.acs.org
JA Ballantine, AH Jackson, GW Kenner, G McGillivray - Tetrahedron, 1966 - Elsevier
… (1.0 g) was converted into 4-ethoxycarbonyl-3,5-dimethylpyrrole-2-carbonyl chloride, which was dissolved in dry pyridine (5 ml) and added to another portion of the same pyrrole (1-O g) …
Number of citations: 3 www.sciencedirect.com
C Schroif-Gregoire, N Travert, A Zaparucha… - Organic …, 2006 - ACS Publications
… pyridine and pyrrole-2-carbonyl chloride by reduction with borohydride reagent in one step. … for the reduction, starting from pyridine and pyrrole-2-carbonyl chloride (11a)(Scheme 2). …
Number of citations: 59 pubs.acs.org
WA Loughlin, ME Murphy, KE Elson… - Australian journal of …, 2004 - CSIRO Publishing
The pyrrole oxazole 4 is a novel analogue of the broad-spectrum insecticide and miticide pirate 2. The expedient synthesis of pyrrole oxazole 4 in six steps from pyrrole is reported using …
Number of citations: 14 www.publish.csiro.au
JE Oliver, WR Lusby, RM Waters - Journal of heterocyclic …, 1991 - Wiley Online Library
… If a parallel sequence beginning with pyrrole-2-carbonyl chloride (Scheme 2) were successful, the oxidation product of 4a would be Id, and a simple synthesis of la would be at hand. …
Number of citations: 14 onlinelibrary.wiley.com
H Cho, S Matsuki, A Mizuno, H Annoura… - Journal of …, 1997 - Wiley Online Library
… Thus, 28% sodium methoxide/methanol (8 ml) was added to pyrrole-2-carbonyl chloride 5 in the reaction mixture at 0 and stirring was continued at room temperature for l hour. The mix…
Number of citations: 27 onlinelibrary.wiley.com
MZ Wang, H Xu, TW Liu, Q Feng, SJ Yu… - European journal of …, 2011 - Elsevier
… to get the 4,5-dibromo-1H-pyrrole-2-carbonyl chloride. Compounds 8a (0.31 g, 1.5 mmol) was … The 4,5-dibromo-1H-pyrrole-2-carbonyl chloride diluted in dry CH 2 Cl 2 (10.0 mL) was …
Number of citations: 128 www.sciencedirect.com
B Fois, Ž Skok, T Tomašič, J Ilaš, N Zidar… - …, 2020 - Wiley Online Library
… The amine 11 was coupled with 4,5-dibromo-pyrrole-2-carbonyl chloride or 3,4-dichloro-5-methyl-pyrrole-2-carbonyl chloride in the presence of triethylamine in dioxane, and the …
M Avcil - 2013 - core.ac.uk
… 98 5-Ethyl-1-phenylsulfonyl-1H-pyrrole-2-carbonyl chloride (… 103 5-Butyl-1-phenylsulfonyl-1H-pyrrole-2-carbonyl chloride (… -1-phenylsulfonyl-1H-pyrrole-2-carbonyl chloride (2.37c) …
Number of citations: 1 core.ac.uk

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